4-Fluoroproline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

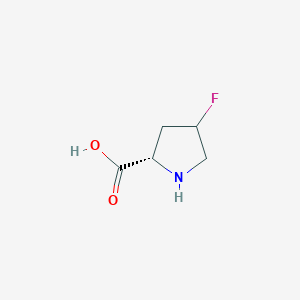

4-Fluoroproline, also known as this compound, is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protein Engineering

Stabilization of Protein Structures

One of the primary applications of 4-fluoroproline is in the stabilization of protein structures. Research indicates that substituting proline residues in proteins with this compound can enhance thermal stability and folding kinetics. For instance, studies have shown that incorporating (2S,4R)-4-fluoroproline into ubiquitin results in a significant increase in stability (−4.71 kJ·mol−1) compared to wild-type ubiquitin, while maintaining full biological activity . The stabilizing effect is attributed to the favorable Cγ-exo conformation that this compound promotes, which helps maintain the integrity of the protein structure during folding.

Case Study: Enhanced Green Fluorescent Protein (EGFP)

In a notable application, researchers replaced ten proline residues in EGFP with (4S)-4-fluoroproline. This modification led to faster refolding rates compared to the wild-type protein, demonstrating the potential of fluorinated prolines to improve protein expression and stability . The conformational changes induced by the fluorine atom significantly influence the folding pathway and kinetics.

Collagen Studies

Role in Collagen Hydroxylation

this compound has been instrumental in studying collagen biosynthesis and hydroxylation mechanisms. Initial studies conducted as early as 1965 demonstrated that this compound could be successfully incorporated into collagen proteins, providing insights into the enzymatic processes involved in collagen formation . The presence of fluorine alters the stability of collagen triple helices, allowing researchers to investigate how different amino acid substitutions affect collagen's structural integrity.

Comparative Analysis with Hydroxyproline

Recent studies have highlighted the distinct effects of this compound compared to 4-hydroxyproline on collagen stability. While both compounds influence collagen structure, their effects vary based on the specific amino acid sequence present . This differentiation is crucial for understanding how modifications can be utilized to design more stable collagen-based materials for biomedical applications.

Biophysical Studies

Conformational Probes

this compound serves as an effective conformational probe in peptide and protein chemistry. Its incorporation into peptides allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The fluorine atom acts as an NMR reporter, providing valuable information about local conformational changes within proteins . This application is particularly useful for investigating dynamic processes such as protein folding and interactions.

Fluorinated Prolines in Biotechnology

The use of fluorinated prolines extends beyond basic research; they are increasingly being utilized in biotechnological applications. By enhancing protein expression yields and improving folding profiles, this compound derivatives are becoming essential tools in recombinant protein production . This capability is particularly important for producing therapeutic proteins and enzymes with enhanced stability and activity.

Summary Table: Key Applications of this compound

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Protein Engineering | Stabilizes protein structures; enhances folding kinetics | Increased stability in ubiquitin; faster refolding in EGFP |

| Collagen Studies | Investigates collagen biosynthesis and hydroxylation | Distinct effects on collagen stability compared to hydroxyproline |

| Biophysical Studies | Serves as a conformational probe; aids NMR studies | Provides insights into protein dynamics and interactions |

| Biotechnology | Improves recombinant protein production efficiency | Enhances yields and stability in therapeutic proteins |

Analyse Des Réactions Chimiques

Deoxyfluorination with Morpholinosulfur Trifluoride

The stereoselective synthesis of cis- and trans-4-fluoroproline derivatives employs morpholinosulfur trifluoride (MOST) as a fluorinating agent. This reaction achieves >99% diastereomeric purity by leveraging steric hindrance from tert-butyl protecting groups to prevent intramolecular side reactions .

Key steps :

-

Precursor preparation : (2S,4R)-N-Boc-4-hydroxyproline undergoes tert-butyl esterification and tosylation to yield precursors 6 (cis) and 11 (trans) .

-

Fluorination : Reaction of tosylated precursors with MOST at 110°C for 15 min in acetonitrile produces fluorinated intermediates with retention of configuration .

Radiofluorination for Isotopic Labeling

Automated radiosynthesis of cis-4-[¹⁸F]fluoro-L-proline ([¹⁸F]1 ) and trans-4-[¹⁸F]fluoro-L-proline ([¹⁸F]2 ) involves nucleophilic substitution using no-carrier-added [¹⁸F]fluoride.

Optimized conditions :

| Parameter | Value |

|---|---|

| Precursor | Di-tert-butyl tosylate (6 or 11 ) |

| Fluorination temperature | 110°C |

| Deprotection agent | 2 M HCl at 60°C for 5 min |

| Radiochemical yield (RCY) | 34–42% (decay-corrected) |

| Molar activity | >0.320 GBq/μmol |

This method achieves >99% radiochemical purity and eliminates epimerization during synthesis .

Deprotection and Purification

Mild acidic deprotection (2 M HCl at 60°C) removes tert-butyl and Boc groups without racemization. Subsequent purification via semi-preparative HPLC (Phenomenex Luna NH₂ column, 50% acetonitrile/water) ensures high purity (>98.8%) .

Stability data :

-

No radiochemical byproducts detected after 11 hours at room temperature .

-

Resistance to radiolysis and epimerization confirmed via radio-HPLC .

Stereochemical Control

The tert-butyl group’s steric bulk directs fluorination to occur exclusively at the 4-position, preventing undesired intramolecular reactions (e.g., lactam formation) .

Outcomes :

-

cis-4-Fluoroproline: Synthesized from (2S,4R)-hydroxyproline precursors.

-

trans-4-Fluoroproline: Derived from (2S,4S)-hydroxyproline via Mitsunobu inversion .

Stability and Decomposition Pathways

4-Fluoroproline’s stability under physiological conditions is attributed to the fluorine atom’s strong inductive effect, which:

-

Locks the pyrrolidine ring into a Cγ-endo puckering conformation .

-

Reduces hydrogen-bonding interactions compared to 4-hydroxyproline .

No decomposition via epimerization or hydrolysis is observed under standard storage conditions (pH 7.4, 25°C) .

Propriétés

Numéro CAS |

60828-35-5 |

|---|---|

Formule moléculaire |

C5H8FNO2 |

Poids moléculaire |

133.12 g/mol |

Nom IUPAC |

(2S)-4-fluoropyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 |

Clé InChI |

ZIWHMENIDGOELV-BKLSDQPFSA-N |

SMILES |

C1C(CNC1C(=O)O)F |

SMILES isomérique |

C1[C@H](NCC1F)C(=O)O |

SMILES canonique |

C1C(CNC1C(=O)O)F |

Synonymes |

4-18F-fluoro-L-proline 4-fluoroproline cis-4-(18F)fluoro-L-proline cis-FPro fluoro-proline trans-4-(18F)fluoro-L-proline trans-FPro |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.